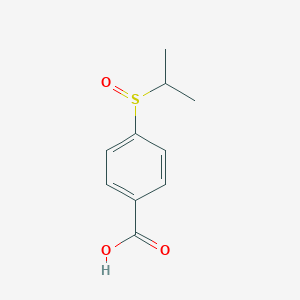

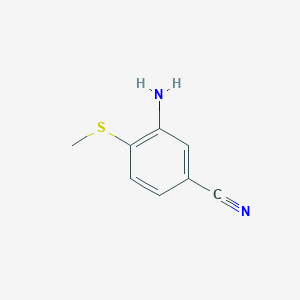

3-Amino-4-(methylsulfanyl)benzonitrile

Descripción general

Descripción

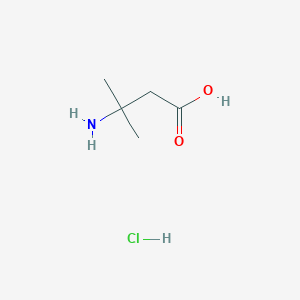

3-Amino-4-(methylsulfanyl)benzonitrile is an organic compound that belongs to the class of benzonitrile derivatives. It contains an amino group (-NH2) and a methylsulfanyl group (-SCH3). The molecular formula of 3-Amino-4-(methylsulfanyl)benzonitrile is C8H8N2S .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives, including 3-Amino-4-(methylsulfanyl)benzonitrile, can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Aplicaciones Científicas De Investigación

Imaging Agents in Neuroimaging

3-Amino-4-(methylsulfanyl)benzonitrile derivatives have been explored for their potential in neuroimaging, particularly in positron emission tomography (PET) studies. These compounds, due to their affinity for serotonin transporters, have been utilized in the development of imaging agents like [11C]-DASB. Studies have demonstrated the effectiveness of these derivatives in in vitro and in vivo binding assays, highlighting their selectivity and high affinity for the serotonin transporter, making them suitable for visualizing changes in serotonin transporter densities in the human brain through PET imaging (Wilson et al., 2002; Garg et al., 2007).

Corrosion Inhibition

Another significant application of 3-Amino-4-(methylsulfanyl)benzonitrile derivatives is in the field of corrosion inhibition. These compounds have been investigated for their ability to inhibit corrosion of metals in acidic environments. Studies have shown that benzonitrile derivatives are effective corrosion inhibitors, with their efficiency being attributed to the formation of protective layers on metal surfaces, thus preventing corrosive substances from causing damage (Chaouiki et al., 2018).

Material Science Applications

In material science, the incorporation of 3-Amino-4-(methylsulfanyl)benzonitrile derivatives into polymers has been explored to enhance the properties of materials. For instance, these derivatives have been used in the design of self-healing poly(urea–urethane) elastomers, demonstrating the potential for creating advanced materials with improved durability and longevity. The ability of these elastomers to heal at room temperature without any external intervention showcases the innovative application of these compounds in developing next-generation materials (Rekondo et al., 2014).

Biochemical Research

3-Amino-4-(methylsulfanyl)benzonitrile and its analogues have been used in biochemical research to study the structure and function of various biochemical compounds. For example, the sulfur-containing amino acids, which are crucial in many biological processes, can be studied using derivatives of benzonitrile to understand their roles in metabolism and disease. These studies contribute to a broader understanding of the biochemical pathways that are essential for life (Brosnan & Brosnan, 2006).

Safety and Hazards

While specific safety and hazard information for 3-Amino-4-(methylsulfanyl)benzonitrile is not available, it’s important to handle all chemicals with care. For instance, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s combustible and harmful if swallowed or in contact with skin .

Propiedades

IUPAC Name |

3-amino-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMOLDWACARVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(methylsulfanyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)

![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)

![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)

![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)

![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)

![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)